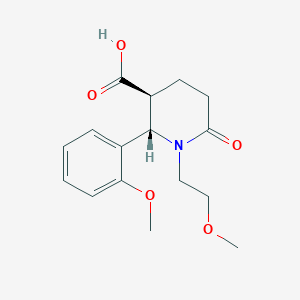
1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid
描述
1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid, or MPPC, is a small molecule that has been studied for its potential applications in scientific research. This molecule has been found to possess a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes. MPPC has been studied in both laboratory experiments and in vivo studies, and its advantages and limitations have been explored.
科学研究应用
MPPC has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes. In particular, MPPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. This inhibition of COX-2 activity has been found to be beneficial in the treatment of certain diseases, such as arthritis and other inflammatory conditions. In addition, MPPC has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
作用机制
The mechanism of action of MPPC is not yet fully understood. However, it is believed that MPPC inhibits the activity of COX-2 by binding to the enzyme and interfering with its catalytic activity. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions between MPPC and the active site of the enzyme. In addition, it is believed that MPPC may also interact with other cellular proteins and enzymes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
MPPC has been found to possess a variety of biochemical and physiological effects. As mentioned above, it has been found to inhibit the activity of COX-2, leading to the inhibition of prostaglandin production and the reduction of inflammation. In addition, MPPC has been found to inhibit the growth of certain cancer cells, as well as to have anti-bacterial and anti-fungal activity. Furthermore, MPPC has been found to possess antioxidant activity, and has been shown to protect cells from oxidative damage.
实验室实验的优点和局限性
MPPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is not toxic at the concentrations typically used in laboratory experiments. In addition, MPPC is relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. For example, MPPC is not very soluble in water, and therefore it may be difficult to dissolve in aqueous solutions. In addition, the concentrations of MPPC typically used in laboratory experiments may not be sufficient to observe its full range of effects.
未来方向
The potential applications of MPPC are vast, and there are many potential future directions for research. One potential direction is to further explore the mechanism of action of MPPC and to identify additional cellular proteins and enzymes that it may interact with. In addition, further research could be conducted to investigate the potential of MPPC as an anti-inflammatory, anti-bacterial, anti-fungal, and antioxidant agent. Furthermore, further research could be conducted to investigate the potential of MPPC as an anticancer agent. Finally, further research could be conducted to explore the potential of MPPC as a therapeutic agent for the treatment of various diseases and conditions.
属性
IUPAC Name |
(2S,3S)-1-(2-methoxyethyl)-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-21-10-9-17-14(18)8-7-12(16(19)20)15(17)11-5-3-4-6-13(11)22-2/h3-6,12,15H,7-10H2,1-2H3,(H,19,20)/t12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNVKFQJJYOTKZ-SWLSCSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)

![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)
![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)
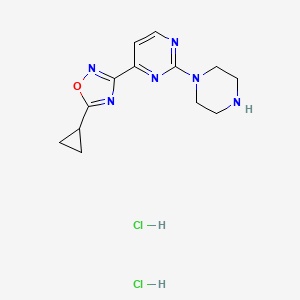
![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)
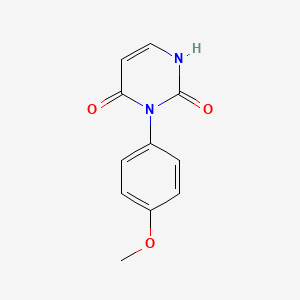
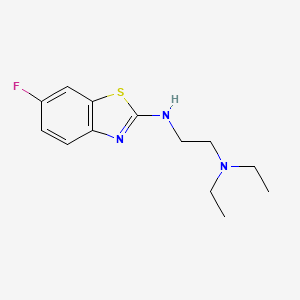
![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)
phosphonium bromide](/img/structure/B1390995.png)
![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)
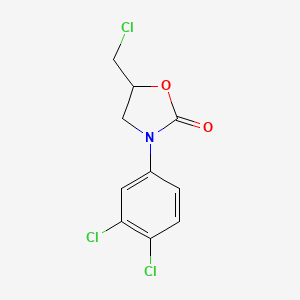

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)